Fargesone A

Descripción general

Descripción

Fargesone A is a natural product identified as a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining metabolic homeostasis, particularly in the liver, kidney, intestine, and adrenal gland . This compound has shown significant potential in alleviating liver disorders by modulating FXR activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Fargesone A has been achieved through a biomimetic approach. The synthesis involves nine steps starting from commercially available materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The biomimetic synthesis route developed in the laboratory provides a scalable method to produce this compound for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Fargesone A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen atoms.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified during the reactions .

Aplicaciones Científicas De Investigación

Fargesone A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying FXR agonists and their synthesis.

Biology: Investigated for its role in modulating metabolic pathways and maintaining homeostasis.

Mecanismo De Acción

Fargesone A exerts its effects by binding to the Farnesoid X Receptor (FXR). Upon binding, it induces the recruitment of coactivators such as steroid receptor coactivators (SRCs) and the release of corepressors like nuclear corepressor (NCoR). This activation leads to the transcription of downstream target genes involved in bile acid metabolism, lipid balance, inflammatory response, and organ fibrosis .

Comparación Con Compuestos Similares

Obeticholic Acid: Another FXR agonist used for treating primary biliary cholangitis.

GW4064: A synthetic FXR agonist known for its role in regulating metabolic balance.

Comparison: Fargesone A is unique due to its natural origin and distinct chemical scaffold compared to synthetic FXR agonists like obeticholic acid and GW4064. It has shown high affinity and selectivity for FXR, making it a promising candidate for further drug development .

Propiedades

IUPAC Name |

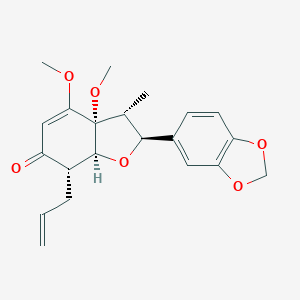

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COELSLLVNMRXHB-KYIFXELVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331969 | |

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116424-69-2 | |

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fargesone A?

A1: this compound acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like this compound, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].

Q2: What is the structural characterization of this compound?

A2: this compound is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.

Q3: What are the in vivo effects of this compound?

A3: this compound has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, this compound treatment was shown to ameliorate pathological features []. Further research indicated that this compound could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].

Q4: Are there any known structure-activity relationship (SAR) studies for this compound or related compounds?

A4: While the provided abstracts don't directly discuss SAR studies for this compound, one study examined the inhibitory effects of this compound and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of this compound would be valuable to optimize its pharmacological properties.

Q5: What are the limitations of the current research on this compound?

A5: While promising, research on this compound is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)